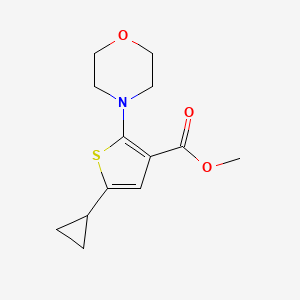![molecular formula C6H4BrN3 B13058966 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions. For instance, 5-bromopyrimidin-4-amines can react with alkynes in the presence of CuCl and 6-methylpicolinic acid to form the desired pyrrolo[2,3-d]pyrimidine . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, K2CO3, and malononitrile. Reaction conditions often involve the use of solvents such as DMSO and ethanol, with reactions carried out at room temperature or under reflux .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Research: The compound is studied for its ability to induce apoptosis in cancer cells and inhibit various kinases such as EGFR, Her2, VEGFR2, and CDK2.
Chemical Biology: It serves as a tool compound for studying kinase signaling pathways and their role in disease.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine involves its interaction with kinase enzymes. The compound binds to the active site of kinases, inhibiting their activity and leading to the disruption of signaling pathways that promote cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Chloro-5h-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-5h-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-5h-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can enhance its binding affinity to kinase enzymes compared to other halogenated derivatives. This unique feature makes it a valuable compound for developing potent kinase inhibitors .
特性
分子式 |
C6H4BrN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC名 |
4-bromo-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2 |
InChIキー |
KCVRDETUCONJBS-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=C1C(=NC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


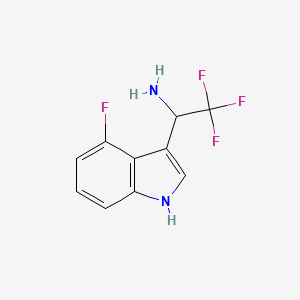
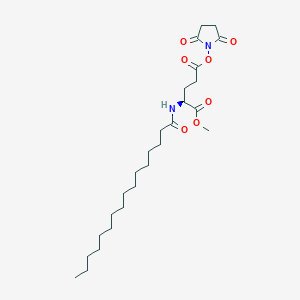
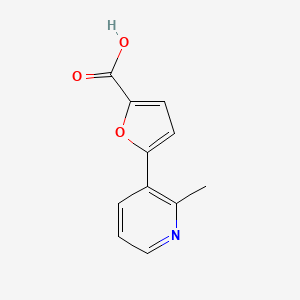


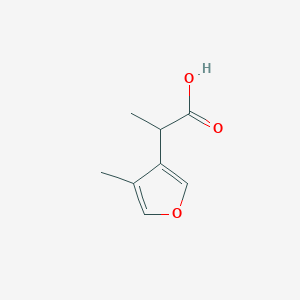
![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)
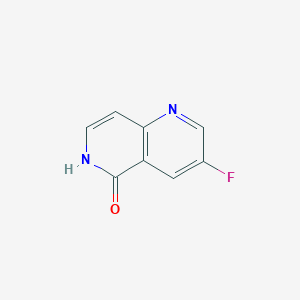
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)



